molecular formula C7H14ClNO2S B2950828 6-Methylsulfonyl-2-azaspiro[3.3]heptane;hydrochloride CAS No. 2309447-70-7

6-Methylsulfonyl-2-azaspiro[3.3]heptane;hydrochloride

Cat. No.: B2950828
CAS No.: 2309447-70-7
M. Wt: 211.7
InChI Key: ZONDRDSKGFXTQR-UHFFFAOYSA-N
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Description

6-Methylsulfonyl-2-azaspiro[3.3]heptane hydrochloride is a bicyclic amine derivative featuring a spiro[3.3]heptane core with a methylsulfonyl substituent at the 6-position and a hydrochloride salt. This compound is likely used as a building block in medicinal chemistry, similar to other azaspiro[3.3]heptane derivatives .

Properties

IUPAC Name

6-methylsulfonyl-2-azaspiro[3.3]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S.ClH/c1-11(9,10)6-2-7(3-6)4-8-5-7;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONDRDSKGFXTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2(C1)CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylsulfonyl-2-azaspiro[3.3]heptane;hydrochloride typically involves the reaction of a suitable precursor with a sulfonylating agent. One common method involves the reaction of 2-azaspiro[3.3]heptane with methylsulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, with considerations for the safe handling of reagents and the minimization of waste. Continuous flow reactors and automated systems may be employed to enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Methylsulfonyl-2-azaspiro[3.3]heptane;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methylsulfonyl-2-azaspiro[3.3]heptane;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylsulfonyl-2-azaspiro[3.3]heptane;hydrochloride is not fully understood, but it is believed to interact with specific molecular targets and pathways. The sulfonyl group may play a role in modulating the compound’s reactivity and binding affinity to biological targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include variations at the 6-position (e.g., methoxy, chloro, or alkyl groups) and modifications to the heteroatom arrangement (e.g., oxa-azaspiro systems).

Compound Name Molecular Formula CAS Number Substituent/Modification Key References
6-Methyl-2-azaspiro[3.3]heptane hydrochloride C₇H₁₄ClN 2089649-42-1 Methyl group at 6-position
6-Methoxy-2-azaspiro[3.3]heptane hydrochloride C₇H₁₄ClNO 1638761-19-9 Methoxy group at 6-position
6-Chloro-2-azaspiro[3.3]heptane hydrochloride C₆H₁₀Cl₂N Not specified Chloro group at 6-position
2-Oxa-6-azaspiro[3.3]heptane sulfonate salts C₅H₉NO₃S Not specified Oxygen at 2-position, sulfonate group
tert-butyl derivatives (e.g., 4d) C₂₀H₂₉ClFN₂O₃S Not specified tert-butylsulfinyl and aryl groups

Physical and Chemical Properties

  • 6-Methylsulfonyl-2-azaspiro[3.3]heptane hydrochloride : Expected to exhibit moderate solubility in polar solvents (e.g., MeOH, DMSO) due to the polar sulfonyl group. Stability under acidic conditions is probable, given its hydrochloride salt form.
  • tert-butyl derivative (4d) : Melting point 102–104°C; [α]²⁰D = +20.40 (c = 0.1 in MeOH) .
  • 2-Oxa-6-azaspiro[3.3]heptane sulfonates : Demonstrated stability in MeCN/THF at 40°C during reactions, suggesting thermal resilience .

Key Differentiators of 6-Methylsulfonyl-2-azaspiro[3.3]heptane Hydrochloride

  • Electron-withdrawing substituent : The methylsulfonyl group enhances metabolic stability compared to methoxy or alkyl analogs, making it favorable for drug candidates requiring prolonged half-lives.
  • Solubility profile: Likely more water-soluble than non-polar alkyl derivatives but less than sulfonate salts.
  • Reactivity : The sulfonyl group may participate in hydrogen bonding or act as a leaving group in further functionalization .

Biological Activity

6-Methylsulfonyl-2-azaspiro[3.3]heptane;hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₁₃N·ClH
  • Molecular Weight : 175.25 g/mol
  • CAS Number : 2309447-70-7
  • Chemical Structure : The compound features a spirocyclic structure with a sulfonyl group, which is believed to influence its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the reaction of a precursor azaspiro compound with methylsulfonyl chloride in the presence of a base such as triethylamine. This method allows for the formation of the sulfonyl group, which is critical for the compound's biological activity.

Synthetic Route Overview

StepReagentsConditions
12-Azaspiro[3.3]heptaneReact with methylsulfonyl chloride
2TriethylamineBase catalyst
3Hydrochloric acidTo form hydrochloride salt

Biological Activity

Research indicates that this compound exhibits various biological activities, notably:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in antibiotic development.
  • Anticancer Potential : The compound is being explored for its potential anticancer effects, particularly in targeting specific cancer cell lines.
  • Mechanism of Action : While the exact mechanism remains to be fully elucidated, it is hypothesized that the sulfonyl group enhances binding affinity to biological targets, potentially modulating pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

Recent studies have focused on the biological implications of azaspiro compounds, including:

  • A study published in Pharmaceutical Research highlighted the synthesis and evaluation of spirocyclic compounds for their effectiveness against various cancer cell lines. The findings indicated that modifications in the sulfonyl group significantly affected cytotoxicity profiles .
  • Another research effort demonstrated that derivatives of azaspiro compounds could act as selective ligands for specific biological targets, suggesting their utility in drug design .

Comparison with Related Compounds

To better understand its unique properties, a comparison with similar compounds can be helpful:

Compound NameStructure TypeNotable Activity
2-Oxa-6-azaspiro[3.3]heptaneOxygen instead of sulfurPotentially lower reactivity
2-Azaspiro[3.3]heptaneParent compound without sulfonyl groupBaseline activity
6-Methylsulfonyl-2-azaspiro[3.3]heptaneSulfonyl group presentEnhanced biological activity

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